![molecular formula C₁₈H₁₇F₅NO₅P B1142620 N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester CAS No. 1714114-25-6](/img/new.no-structure.jpg)
N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester is a complex organic compound with significant applications in pharmaceutical chemistry. It is known for its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C virus (HCV).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester typically involves multiple steps:
Formation of the Pentafluorophenoxy Group: This step involves the reaction of pentafluorophenol with a suitable phosphorochloridate under controlled conditions to form the pentafluorophenoxyphosphinyl intermediate.
Coupling with D-Alanine: The intermediate is then coupled with D-alanine in the presence of a base, such as triethylamine, to form the desired ester.
Esterification: The final step involves esterification with isopropanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced, although this is less common due to the stability of the pentafluorophenoxy group.
Substitution: The ester group can be substituted with other functional groups, providing a pathway for further chemical modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized phosphinyl derivatives, while substitution reactions can produce a variety of ester analogs.
Scientific Research Applications
N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester has several important applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of antiviral drugs, particularly those targeting HCV.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism by which N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester exerts its effects involves its role as a prodrug or intermediate. In the case of antiviral drugs, it is metabolized to active forms that inhibit viral replication by targeting specific enzymes or pathways essential for the virus’s life cycle.
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester
- N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester
Uniqueness
N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester is unique due to its specific pentafluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of antiviral drugs where such properties are crucial for efficacy and safety.
This compound’s unique structure and properties make it a valuable tool in pharmaceutical research and development, offering pathways to new and effective treatments for viral infections.
Properties
CAS No. |
1714114-25-6 |
|---|---|
Molecular Formula |
C₁₈H₁₇F₅NO₅P |
Molecular Weight |
453.3 |
Synonyms |
N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine Isopropyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


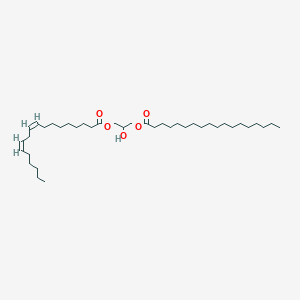
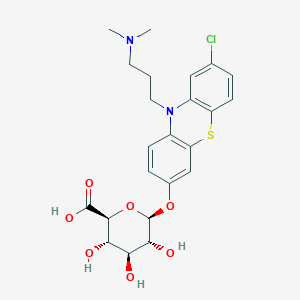
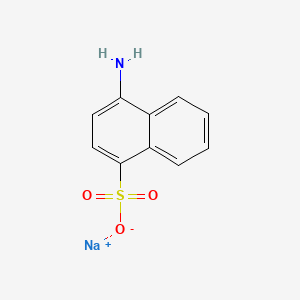
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
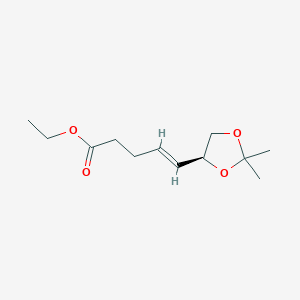
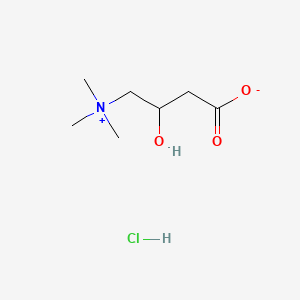

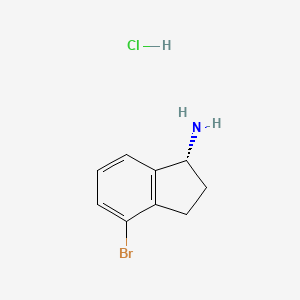
![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
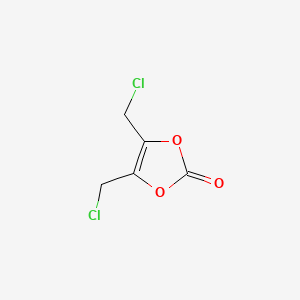
![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
